Ilexsaponin B2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

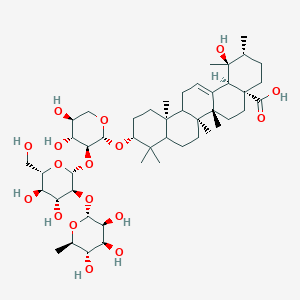

C47H76O17 |

|---|---|

Molekulargewicht |

913.1 g/mol |

IUPAC-Name |

(1S,2R,4aR,6aR,6bS,10R,12aS,14bR)-10-[(2R,3S,4R,5S)-3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C47H76O17/c1-21-11-16-47(41(56)57)18-17-44(6)23(37(47)46(21,8)58)9-10-27-43(5)14-13-28(42(3,4)26(43)12-15-45(27,44)7)62-39-35(30(51)24(49)20-59-39)64-40-36(33(54)31(52)25(19-48)61-40)63-38-34(55)32(53)29(50)22(2)60-38/h9,21-22,24-40,48-55,58H,10-20H2,1-8H3,(H,56,57)/t21-,22-,24+,25+,26?,27?,28-,29-,30-,31+,32+,33-,34+,35+,36+,37+,38-,39-,40-,43-,44+,45+,46+,47-/m1/s1 |

InChI-Schlüssel |

KWHRIYSRPSARCX-FKOHQUDQSA-N |

Isomerische SMILES |

C[C@@H]1CC[C@]2(CC[C@]3(C(=CCC4[C@@]3(CCC5[C@]4(CC[C@H](C5(C)C)O[C@@H]6[C@H]([C@@H]([C@H](CO6)O)O)O[C@@H]7[C@H]([C@@H]([C@H]([C@@H](O7)CO)O)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)C)O)O)O)C)C)[C@H]2[C@@]1(C)O)C)C(=O)O |

Kanonische SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C2C1(C)O)C)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ilexsaponin B2: Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilexsaponin B2, a triterpenoid saponin of significant pharmacological interest, has demonstrated notable biological activities, primarily as a potent inhibitor of phosphodiesterase 5 (PDE5). This technical guide provides a comprehensive overview of its primary natural source, detailed methodologies for its extraction and isolation, and a summary of its known quantitative biological data. Furthermore, this document elucidates the key signaling pathway modulated by this compound and presents detailed experimental protocols and workflows to aid in its further research and development.

Natural Source

The principal natural source of this compound is the dried root of Ilex pubescens Hook. et Arn. , a plant belonging to the Aquifoliaceae family.[1] This plant is also known in traditional Chinese medicine as "Mao-Dong-Qing". While other compounds are present in the roots of Ilex pubescens, it is a rich source of various bioactive saponins, including this compound.

Isolation and Purification of this compound

The isolation of this compound from the roots of Ilex pubescens is a multi-step process involving initial extraction, fractionation to enrich the saponin content, and subsequent chromatographic purification to obtain the pure compound.

Experimental Protocol: Extraction and Initial Fractionation

This protocol is based on established methods for the extraction of saponin-rich fractions from Ilex pubescens.

-

Preparation of Plant Material: The dried roots of Ilex pubescens are mechanically pulverized into a fine powder to increase the surface area for efficient solvent extraction.

-

Solvent Extraction:

-

The powdered root material (e.g., 20 kg) is extracted three times with methanol (e.g., 160 L for each extraction) at room temperature.

-

The methanolic extracts are combined, and the solvent is removed under reduced pressure to yield a crude extract (e.g., approximately 902 g).

-

-

Liquid-Liquid Partitioning:

-

The crude extract is suspended in water.

-

The aqueous suspension is then successively partitioned with ethyl acetate and n-butanol.

-

This partitioning yields three primary fractions: an ethyl acetate fraction, an n-butanol fraction, and the remaining aqueous fraction. The saponins, including this compound, are primarily concentrated in the n-butanol fraction .

-

-

Enrichment of Saponin Fraction:

-

The n-butanol fraction is subjected to hydrophobic interaction chromatography.

-

The column is eluted with a gradient of methanol in water.

-

Fractions are collected and analyzed (e.g., by HPLC-ELSD) to identify those containing the desired saponins. The fractions rich in this compound are pooled to yield a purified saponin fraction (PSF).

-

Experimental Protocol: Final Purification by Column Chromatography

Further purification of this compound from the enriched saponin fraction is achieved through a series of column chromatography steps.

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient solvent system, typically starting with a less polar mixture and gradually increasing in polarity. A common system is a gradient of chloroform-methanol or ethyl acetate-methanol-water. The precise gradient should be optimized based on TLC analysis of the saponin-rich fraction.

-

Procedure: The enriched saponin fraction is loaded onto the silica gel column. The column is eluted with the gradient mobile phase, and fractions are collected. Fractions are monitored by TLC or HPLC to identify those containing this compound.

-

-

Reversed-Phase (ODS) Column Chromatography:

-

Stationary Phase: Octadecylsilane (ODS) bonded silica gel.

-

Mobile Phase: A gradient of methanol in water or acetonitrile in water.

-

Procedure: Fractions containing this compound from the previous step are pooled, concentrated, and subjected to ODS column chromatography. This step is effective for separating saponins with minor differences in polarity.

-

-

Size-Exclusion Chromatography (Sephadex LH-20):

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Methanol.

-

Procedure: This final step separates compounds based on their molecular size and can remove remaining impurities, yielding highly purified this compound.

-

Workflow for Isolation and Purification of this compound

References

Ilexsaponin B2: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Biological Activity of a Potent Phosphodiesterase 5 Inhibitor

Abstract

Ilexsaponin B2, a triterpenoid saponin isolated from the roots of Ilex pubescens, has emerged as a compound of significant interest within the scientific and drug development communities. Its primary mechanism of action as a potent inhibitor of phosphodiesterase 5 (PDE5) positions it as a potential therapeutic agent in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on presenting quantitative data, outlining experimental methodologies, and visualizing key signaling pathways to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is a complex glycoside with a pentacyclic triterpenoid aglycone core. Its chemical identity is defined by a specific arrangement of sugar moieties attached to the sapogenin.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C47H76O17 | [1] |

| Molecular Weight | 913.10 g/mol | [1] |

| CAS Number | 108906-69-0 | [1] |

| SMILES Notation | OC([C@]12--INVALID-LINK--(--INVALID-LINK--CC2)C">C@([H])C3=CC--INVALID-LINK--(--INVALID-LINK--C4)C)C)([H])C[C@@H]3[C@]1(C)CC--INVALID-LINK----INVALID-LINK----INVALID-LINK--O6)--INVALID-LINK----INVALID-LINK--[C@H]5O)C">C@@C | [1] |

| IUPAC Name | Not explicitly available in cited literature. | |

| Melting Point | Data not available. Triterpenoid saponins generally have high melting points and decompose upon heating. | |

| Solubility | Data not available. As a triterpenoid saponin, it is expected to be soluble in alcohols (e.g., methanol, ethanol) and alkaline aqueous solutions, with limited solubility in water and non-polar organic solvents.[2] |

Biological Activity and Mechanism of Action

The most well-characterized biological activity of this compound is its potent inhibition of phosphodiesterase 5 (PDE5) and, to a lesser extent, other phosphodiesterase isozymes (PDEI).[1]

Table 2: Inhibitory Activity of this compound

| Target | IC50 | Source |

| Phosphodiesterase 5 (PDE5) | 48.8 μM | [1] |

| Phosphodiesterase (general) | 477.5 μM | [1] |

The inhibition of PDE5 by this compound leads to an increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP).[3][4][5] This accumulation of cGMP activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of smooth muscle cells.[3][4] This mechanism is the cornerstone of the therapeutic effects of clinically approved PDE5 inhibitors.

Signaling Pathway

The primary signaling pathway modulated by this compound is the nitric oxide (NO)-cGMP pathway, through its inhibition of PDE5.

Caption: this compound inhibits PDE5, preventing cGMP degradation.

Experimental Protocols

In Vitro PDE5 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE5.

Methodology:

-

Enzyme and Substrate Preparation:

-

Recombinant human PDE5 enzyme is obtained from a commercial source or purified from an expression system.

-

A stock solution of the substrate, cGMP, is prepared in assay buffer.

-

-

Compound Preparation:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial dilutions of the this compound stock solution are prepared in assay buffer to create a range of test concentrations.

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add the PDE5 enzyme, the assay buffer, and the various concentrations of this compound or a vehicle control.

-

The plate is pre-incubated to allow the inhibitor to bind to the enzyme.

-

The reaction is initiated by the addition of cGMP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is terminated by the addition of a stop solution.

-

-

Detection:

-

The amount of remaining cGMP or the product of its hydrolysis (5'-GMP) is quantified. This can be achieved using various methods, such as:

-

Radioimmunoassay (RIA): Using a radiolabeled substrate.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Using specific antibodies.

-

Fluorescence Polarization (FP): Using a fluorescently labeled cGMP analog.

-

Luminescence-based assays: Employing coupled enzyme reactions that produce a luminescent signal.

-

-

-

Data Analysis:

-

The percentage of PDE5 inhibition at each this compound concentration is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Caption: Workflow for in vitro determination of PDE5 inhibition.

Future Directions

The potent PDE5 inhibitory activity of this compound suggests its potential for development as a therapeutic agent for conditions where PDE5 is implicated, such as erectile dysfunction and pulmonary hypertension. However, significant research is still required to fully elucidate its pharmacological profile. Future studies should focus on:

-

Determining a full physicochemical profile: Including experimental determination of melting point, solubility in various solvents, and stability under different conditions.

-

Investigating off-target effects: Assessing the inhibitory activity of this compound against a broader panel of phosphodiesterase isoforms and other potential molecular targets.

-

Elucidating downstream signaling pathways: Moving beyond PDE5 inhibition to understand the full spectrum of cellular responses to this compound treatment.

-

In vivo efficacy and safety studies: Evaluating the therapeutic effects and toxicological profile of this compound in relevant animal models.

-

Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like properties.

Conclusion

This compound is a promising natural product with well-defined inhibitory activity against PDE5. This technical guide has summarized the current knowledge of its chemical structure, properties, and mechanism of action. The provided data and conceptual frameworks are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this intriguing molecule. Further in-depth investigation is warranted to fully unlock the therapeutic possibilities of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 4. Mechanisms of action of PDE5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphodiesterase Type 5 (PDE5) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Ilexsaponin B2: A Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilexsaponin B2 is a triterpenoid saponin isolated from the roots of Ilex pubescens. Emerging research has identified it as a bioactive compound with potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of the core mechanism of action of this compound, focusing on its known enzymatic inhibition and exploring potential downstream signaling pathways based on evidence from related compounds. This document is intended to serve as a resource for researchers and professionals in drug development.

Core Mechanism of Action: Phosphodiesterase Inhibition

The primary established mechanism of action for this compound is the inhibition of phosphodiesterase 5 (PDE5) and, to a lesser extent, other phosphodiesterases.[1][2] PDE5 is a key enzyme in the nitric oxide (NO) signaling pathway, responsible for the degradation of cyclic guanosine monophosphate (cGMP).[3]

By inhibiting PDE5, this compound leads to an accumulation of intracellular cGMP. This elevation in cGMP levels activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a reduction in intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation.[4][5]

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound against phosphodiesterases has been quantified and is summarized in the table below.

| Enzyme | IC50 Value | Reference |

| Phosphodiesterase 5 (PDE5) | 48.8 μM | [1][2] |

| Phosphodiesterase I (PDEI) | 477.5 μM | [1][2] |

Potential Mechanisms of Action: Insights from Related Saponins

Due to the limited direct research on the broader signaling effects of this compound, this section explores potential mechanisms by drawing parallels with the well-studied, structurally related saponin, Saikosaponin B2, and other relevant saponins. It is critical to note that these pathways are hypothesized for this compound and require direct experimental validation.

Anti-Inflammatory Effects via NF-κB Pathway Modulation

Saikosaponin B2 has been demonstrated to exert potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[6] It is plausible that this compound may share this anti-inflammatory mechanism.

The proposed pathway involves the inhibition of IκB kinase (IKK) phosphorylation, which prevents the degradation of the inhibitory protein IκBα.[6] This, in turn, sequesters the NF-κB (p65/p50) dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes such as TNF-α, IL-6, and IL-1β.[6][7]

Induction of Apoptosis in Cancer Cells

Several saponins, including Saikosaponin B2, have been shown to induce apoptosis in cancer cells through multiple signaling cascades.[8][9] A potential mechanism for this compound could involve the modulation of key apoptosis-regulating protein families.

-

Mitochondrial (Intrinsic) Pathway: This pathway may be initiated by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax.[8] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[8][10][11][12]

-

PI3K/Akt/mTOR Pathway Inhibition: Saikosaponin B2 has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a critical survival pathway in many cancers.[8] Inhibition of this pathway can lead to the de-repression of pro-apoptotic factors and contribute to cell death.

Modulation of Autophagy

The PI3K/Akt/mTOR pathway is a central negative regulator of autophagy.[13][14][15][16] Saponins that inhibit this pathway can, therefore, induce autophagy.[17][18] Autophagy can have a dual role in cancer, either promoting survival or contributing to cell death. The context-dependent effect of autophagy induction by a compound like this compound would require further investigation.

Experimental Protocols

This section outlines detailed methodologies for key experiments that could be employed to validate the hypothesized mechanisms of action of this compound.

In Vitro PDE5 Inhibition Assay

-

Objective: To determine the IC50 value of this compound for PDE5.

-

Methodology:

-

Recombinant human PDE5 is incubated with varying concentrations of this compound.

-

The substrate, cGMP, is added to the reaction mixture.

-

The reaction is allowed to proceed for a specified time at 37°C and then terminated.

-

The amount of remaining cGMP or the product, 5'-GMP, is quantified using methods such as HPLC, mass spectrometry, or commercially available assay kits.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Objective: To assess the effect of this compound on the protein expression and phosphorylation status of key signaling molecules in the NF-κB, apoptosis, and PI3K/Akt/mTOR pathways.

-

Methodology:

-

Culture relevant cell lines (e.g., RAW 264.7 macrophages for inflammation, cancer cell lines for apoptosis/autophagy).

-

Treat cells with various concentrations of this compound for different time points. For inflammation studies, pre-treatment with this compound followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) is common.

-

Lyse the cells and quantify total protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the target proteins (e.g., phospho-IKK, IκBα, p65, Bcl-2, Bax, cleaved caspase-3, phospho-Akt, phospho-mTOR) and corresponding total protein antibodies.

-

Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Annexin V/Propidium Iodide (PI) Apoptosis Assay

-

Objective: To quantify the induction of apoptosis by this compound.

-

Methodology:

-

Treat cancer cells with this compound for a specified duration.

-

Harvest and wash the cells.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark.

-

Analyze the cell population by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis/necrosis.

-

Visualizations of Signaling Pathways

The following diagrams illustrate the core and hypothesized signaling pathways for this compound.

Caption: this compound inhibits PDE5, increasing cGMP and promoting smooth muscle relaxation.

Caption: Hypothesized anti-inflammatory action of this compound via NF-κB inhibition.

Caption: Hypothesized pro-apoptotic mechanism of this compound in cancer cells.

Conclusion

This compound demonstrates clear inhibitory activity against PDE5, positioning it as a molecule of interest for conditions where modulation of the NO/cGMP pathway is beneficial. While direct evidence for its effects on other signaling pathways is currently limited, the known mechanisms of related saponins suggest plausible anti-inflammatory, pro-apoptotic, and autophagy-modulating properties. The experimental frameworks provided herein offer a roadmap for future research to fully elucidate the therapeutic potential of this compound. Further investigation is warranted to confirm these hypothesized mechanisms and to translate these preclinical findings into potential clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mechanisms of action of PDE5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Saikosaponin B2 Suppresses Inflammatory Responses Through IKK/IκBα/NF-κB Signaling Inactivation in LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Saikosaponin-b2 Regulates the Proliferation and Apoptosis of Liver Cancer Cells by Targeting the MACC1/c-Met/Akt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Saikosaponin-b2 Regulates the Proliferation and Apoptosis of Liver Cancer Cells by Targeting the MACC1/c-Met/Akt Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 13. Induction of mitochondria-mediated apoptosis and PI3K/Akt/ mTOR-mediated autophagy by aflatoxin B2 in hepatocytes of broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 15. The PI3K/AKT/mTOR pathway regulates autophagy to induce apoptosis of alveolar epithelial cells in chronic obstructive pulmonary disease caused by PM2.5 particulate matter - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PI3K-AKT-mTOR signaling pathway regulates autophagy of hippocampal neurons in diabetic rats with chronic unpredictable mild stress [pubmed.ncbi.nlm.nih.gov]

- 17. Saikosaponin D Inducing Apoptosis and Autophagy through the Activation of Endoplasmic Reticulum Stress in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Saikosaponin-d, a novel SERCA inhibitor, induces autophagic cell death in apoptosis-defective cells - PMC [pmc.ncbi.nlm.nih.gov]

Ilexsaponin B2: A Technical Guide on its Potential as a Phosphodiesterase-5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilexsaponin B2, a triterpenoid saponin isolated from the roots of Ilex pubescens, has emerged as a potential inhibitor of phosphodiesterase type 5 (PDE5). This document provides a comprehensive technical overview of the current scientific knowledge regarding this compound's activity as a PDE5 inhibitor. It includes a summary of its inhibitory potency, a detailed description of the relevant signaling pathways, and a compilation of experimental protocols for in vitro and in vivo evaluation. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound for conditions such as erectile dysfunction.

Introduction to this compound and PDE5 Inhibition

Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which plays a crucial role in smooth muscle relaxation.[1][2][3] In the context of erectile function, neuronal and endothelial nitric oxide synthase (nNOS and eNOS) produce NO in the corpus cavernosum upon sexual stimulation. NO then activates soluble guanylate cyclase (sGC) to synthesize cGMP.[1] Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in decreased intracellular calcium concentrations and relaxation of the cavernosal smooth muscle. This relaxation allows for increased blood flow into the penis, leading to an erection.[1] PDE5 specifically hydrolyzes cGMP to the inactive 5'-GMP, thus terminating the signaling cascade and promoting detumescence.[2][3]

Inhibitors of PDE5, such as sildenafil, tadalafil, and vardenafil, are established first-line treatments for erectile dysfunction.[4] By blocking the degradation of cGMP, these drugs potentiate the smooth muscle relaxing effects of NO, thereby enhancing erectile function.[2][3]

Recent research has identified this compound, a natural compound derived from Ilex pubescens, as a potential PDE5 inhibitor.[5][6] This discovery opens avenues for the exploration of novel, plant-derived therapeutic agents for erectile dysfunction and other conditions where PDE5 inhibition is beneficial.

Quantitative Data on PDE5 Inhibition

To date, the primary quantitative data available for this compound's inhibitory activity against PDE5 comes from in vitro enzymatic assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) value.

| Compound | Target | IC50 (μM) | Source |

| This compound | PDE5 | 48.8 | [5][6] |

Further research is required to determine other key quantitative parameters such as the inhibition constant (Ki), selectivity against other PDE isoforms, and in vivo efficacy.

Signaling Pathways and Experimental Workflows

NO/cGMP Signaling Pathway in Erectile Function

The mechanism of action of this compound as a PDE5 inhibitor is best understood within the context of the NO/cGMP signaling pathway in the corpus cavernosum.

Figure 1: NO/cGMP signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Screening and Identification

The identification of this compound as a PDE5 inhibitor was achieved through a multi-step experimental workflow combining ultrafiltration with liquid chromatography-mass spectrometry (LC-MS).[5]

Figure 2: Workflow for the identification of this compound as a PDE5 inhibitor.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound as a PDE5 inhibitor. These are generalized protocols and may require optimization for specific experimental conditions.

In Vitro PDE5 Inhibition Assay (Based on Liu et al., 2017)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on PDE5 activity.

Materials:

-

Recombinant human PDE5A1 enzyme

-

This compound (of known purity)

-

cGMP (substrate)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM MgCl2)

-

DMSO (for dissolving this compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

-

Prepare solutions of PDE5A1 enzyme and cGMP in assay buffer at the desired concentrations.

-

-

Assay Reaction:

-

To each well of a 96-well microplate, add the following in order:

-

Assay buffer

-

This compound solution (or vehicle control)

-

PDE5A1 enzyme solution

-

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the cGMP substrate solution to each well.

-

Incubate the plate at 37°C for a defined reaction time (e.g., 30-60 minutes).

-

-

Detection of PDE5 Activity:

-

The amount of remaining cGMP or the product, 5'-GMP, can be quantified using various methods, such as:

-

LC-MS/MS: This method directly measures the concentrations of cGMP and 5'-GMP.

-

Commercial Assay Kits: Several commercially available kits utilize methods like fluorescence polarization, FRET, or colorimetric detection.

-

-

-

Data Analysis:

-

Calculate the percentage of PDE5 inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Measurement of cGMP Levels in Corpus Cavernosum Tissue

Objective: To assess the effect of this compound on cGMP levels in erectile tissue.

Materials:

-

Animal model (e.g., rats or rabbits)

-

This compound

-

Anesthetic agent

-

Liquid nitrogen

-

Tissue homogenizer

-

Trichloroacetic acid (TCA) or similar deproteinizing agent

-

Water-saturated diethyl ether (for TCA extraction)

-

cGMP ELISA kit

-

Phosphate buffered saline (PBS)

Procedure:

-

Animal Treatment and Tissue Collection:

-

Administer this compound or vehicle control to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

At a designated time point after treatment, anesthetize the animals.

-

Excise the corpus cavernosum tissue and immediately freeze it in liquid nitrogen to halt enzymatic activity.

-

-

Tissue Homogenization and Extraction:

-

Homogenize the frozen tissue in a cold deproteinizing agent (e.g., 6% TCA) on ice.

-

Centrifuge the homogenate at high speed (e.g., 1500 x g for 10 minutes at 4°C).

-

Collect the supernatant containing the cGMP.

-

If TCA was used, extract the TCA from the supernatant by washing with water-saturated diethyl ether multiple times.

-

-

cGMP Quantification:

-

Quantify the cGMP concentration in the extracted samples using a commercially available cGMP ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the cGMP concentration to the weight of the tissue used.

-

Compare the cGMP levels between the this compound-treated group and the control group using appropriate statistical tests.

-

In Vivo Assessment of Erectile Function (Intracavernosal Pressure Measurement)

Objective: To evaluate the pro-erectile effect of this compound in an animal model.

Materials:

-

Animal model (e.g., rats)

-

This compound

-

Anesthetic agent

-

Pressure transducer and recording system

-

Heparinized saline

-

Bipolar platinum stimulating electrode

-

Surgical instruments

Procedure:

-

Animal Preparation and Anesthesia:

-

Anesthetize the animal and maintain anesthesia throughout the experiment.

-

Expose the carotid artery for blood pressure monitoring and the penis for intracavernosal pressure (ICP) measurement.

-

-

Cannulation and Electrode Placement:

-

Insert a cannula into the carotid artery to measure mean arterial pressure (MAP).

-

Insert a needle connected to a pressure transducer into the corpus cavernosum to measure ICP.

-

Isolate the cavernous nerve and place a bipolar platinum electrode around it for electrical stimulation.

-

-

Drug Administration:

-

Administer this compound or vehicle control to the animal.

-

-

Erectile Response Measurement:

-

After a suitable absorption period, electrically stimulate the cavernous nerve to induce an erectile response.

-

Record the ICP and MAP simultaneously.

-

Calculate the ratio of the maximal ICP to the MAP (ICP/MAP) to normalize for changes in systemic blood pressure.

-

-

Data Analysis:

-

Compare the ICP/MAP ratio between the this compound-treated group and the control group using appropriate statistical methods.

-

Conclusion and Future Directions

The available data indicates that this compound is a promising natural compound with PDE5 inhibitory activity. The reported in vitro IC50 value suggests a moderate potency that warrants further investigation. To fully elucidate the therapeutic potential of this compound, future research should focus on:

-

Comprehensive In Vitro Profiling: Determining the Ki value and selectivity of this compound against a panel of other PDE isoforms to assess its specificity.

-

In Vivo Efficacy Studies: Conducting robust in vivo studies using animal models of erectile dysfunction to evaluate the pro-erectile effects of this compound and establish a dose-response relationship.

-

Pharmacokinetic and Toxicological Studies: Assessing the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of this compound to determine its drug-like properties and safety profile.

-

Mechanism of Action Studies: Investigating the downstream effects of this compound on cGMP levels and smooth muscle relaxation in corpus cavernosum tissue.

A thorough exploration of these areas will be crucial in determining whether this compound can be developed into a viable therapeutic agent for erectile dysfunction and other related disorders.

References

- 1. Inhibitors of phosphodiesterase 5 (PDE 5) inhibit the nerve-induced release of nitric oxide from the rabbit corpus cavernosum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DEVELOPMENT OF NOVEL PHOSPHODIESTERASE 5 INHIBITORS FOR THE THERAPY OF ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid Screening of Potential Phosphodiesterase Inhibitors from the Roots of Ilex pubescens Hook. et Arn. Using a Combination of Ultrafiltration and LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity Screening of Ilexsaponin B2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilexsaponin B2, a triterpenoid saponin isolated from the roots of Ilex pubescens, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its anti-inflammatory, anti-cancer, neuroprotective, and metabolic regulatory properties. This document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes relevant signaling pathways and workflows to facilitate further research and drug development efforts.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory effects, primarily through the modulation of key inflammatory mediators and signaling pathways.

Quantitative Data

| Assay | Cell Line/Model | Parameter | Result | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | IC50 | Data not available for this compound. Related saponins show significant inhibition. | N/A |

| Prostaglandin E2 (PGE2) Production | RAW 264.7 Macrophages | IC50 | Data not available for this compound. Related saponins show significant inhibition. | N/A |

| TNF-α Production | RAW 264.7 Macrophages | IC50 | Data not available for this compound. Related saponins show significant inhibition. | N/A |

| IL-6 Production | RAW 264.7 Macrophages | IC50 | Data not available for this compound. Related saponins show significant inhibition. | N/A |

| Carrageenan-Induced Paw Edema | Rat | % Inhibition | Data not available for this compound. | N/A |

Note: While direct quantitative data for this compound is limited in the currently available literature, studies on related saponins from the Ilex genus suggest potent anti-inflammatory activity. Further research is required to determine the specific IC50 and EC50 values for this compound.

Signaling Pathway

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammation. This leads to the downregulation of pro-inflammatory enzymes and cytokines such as COX-2, iNOS, TNF-α, and IL-6.

Caption: this compound inhibits the NF-κB pathway, reducing pro-inflammatory mediators.

Experimental Protocols

1.3.1. Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

1.3.2. Nitric Oxide (NO) Assay (Griess Test)

-

Collect the cell culture supernatant after treatment.

-

Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the NO concentration based on a sodium nitrite standard curve.

1.3.3. ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6)

-

Coat a 96-well plate with capture antibody overnight at 4°C.

-

Wash the plate and block with 1% BSA in PBS for 1 hour.

-

Add cell culture supernatants and standards to the wells and incubate for 2 hours.

-

Wash and add the detection antibody, incubating for 1 hour.

-

Wash and add avidin-HRP conjugate, incubating for 1 hour.

-

Wash and add TMB substrate, stopping the reaction with H2SO4.

-

Read the absorbance at 450 nm.

1.3.4. Western Blot for COX-2 and iNOS

-

Lyse the cells and determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein on a 10% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Anti-cancer Activity

This compound has shown promise as an anti-cancer agent by inducing apoptosis and inhibiting the proliferation of various cancer cell lines.

Quantitative Data

| Cell Line | Assay | Parameter | Result | Reference |

| HepG2 (Liver Cancer) | MTT Assay | IC50 | Data not available for this compound. | N/A |

| A549 (Lung Cancer) | MTT Assay | IC50 | Data not available for this compound. | N/A |

| MCF-7 (Breast Cancer) | MTT Assay | IC50 | Data not available for this compound. | N/A |

Note: Specific IC50 values for this compound against various cancer cell lines are not yet well-documented in publicly available literature. The anti-cancer potential is inferred from studies on structurally similar saponins.

Signaling Pathway

The pro-apoptotic effect of this compound is believed to be mediated through the intrinsic apoptosis pathway, characterized by the regulation of the Bcl-2 family proteins and the activation of caspases.

Caption: this compound induces apoptosis by modulating Bcl-2/Bax and activating caspases.

Experimental Protocols

2.3.1. Cell Viability Assay (MTT Assay)

-

Seed cancer cells (e.g., HepG2, A549, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

2.3.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

2.3.3. Western Blot for Apoptosis-Related Proteins

-

Follow the general Western blot protocol as described in section 1.3.4.

-

Use primary antibodies against Bcl-2, Bax, Caspase-3, and Cleaved Caspase-3.

Neuroprotective Effects

This compound exhibits potential neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's disease, by mitigating amyloid-beta (Aβ)-induced neurotoxicity.

Quantitative Data

| Assay | Model | Parameter | Result | Reference |

| Aβ-induced Neurotoxicity | SH-SY5Y cells | EC50 | Data not available for this compound. | N/A |

| Cognitive Function | Alzheimer's Disease Mouse Model | - | Data not available for this compound. | N/A |

Note: Research on the neuroprotective effects of this compound is still in its early stages. The available data is largely qualitative, and further studies are needed to quantify its efficacy.

Proposed Mechanism of Action

The neuroprotective mechanism of this compound against Aβ toxicity is not fully elucidated but is thought to involve the reduction of oxidative stress and inhibition of apoptosis in neuronal cells.

Caption: this compound may protect neurons by inhibiting Aβ-induced oxidative stress and apoptosis.

Experimental Protocols

3.3.1. Aβ-Induced Neurotoxicity Model

-

Cell Line: SH-SY5Y human neuroblastoma cells.

-

Aβ Preparation: Oligomeric Aβ (1-42) is prepared by incubating synthetic Aβ peptide at 4°C for 24 hours.

-

Treatment: Cells are pre-treated with this compound for 2 hours before exposure to Aβ oligomers (e.g., 10 µM) for 24 hours.

-

Assessment: Cell viability is measured using the MTT assay.

3.3.2. Animal Model of Alzheimer's Disease

-

Animal Model: Transgenic mouse models of Alzheimer's disease (e.g., APP/PS1).

-

Dosage and Administration: Specific dosages and routes of administration for this compound in these models have not been established.

-

Behavioral Tests: Cognitive function can be assessed using tests such as the Morris water maze and Y-maze.

-

Histopathology: Brain tissue is analyzed for amyloid plaque deposition (Thioflavin S staining) and neuronal loss (Nissl staining).

Metabolic Regulation

Preliminary evidence suggests that this compound may play a role in regulating glucose and lipid metabolism, potentially through the activation of the AMP-activated protein kinase (AMPK) pathway.

Quantitative Data

| Parameter | Model | Result | Reference |

| Blood Glucose Levels | Diabetic mice | Data not available for this compound. | N/A |

| Serum Lipid Levels | Hyperlipidemic mice | Data not available for this compound. | N/A |

Note: The role of this compound in metabolic regulation is an emerging area of research, and quantitative in vivo data is currently lacking.

Signaling Pathway

Activation of AMPK by this compound would be expected to lead to beneficial metabolic effects, including increased glucose uptake and fatty acid oxidation, and decreased gluconeogenesis and lipid synthesis.

Caption: this compound may regulate metabolism through the activation of the AMPK pathway.

Experimental Protocols

4.3.1. In Vitro AMPK Activation Assay

-

Cell Lines: C2C12 myotubes or HepG2 hepatocytes.

-

Treatment: Cells are treated with various concentrations of this compound for a specified time.

-

Assessment: AMPK activation is determined by Western blotting for phosphorylated AMPK (p-AMPK) and its downstream target, phosphorylated acetyl-CoA carboxylase (p-ACC).

4.3.2. In Vivo Models of Metabolic Disease

-

Animal Models: db/db mice (type 2 diabetes) or high-fat diet-induced obese mice.

-

Parameters to Measure: Blood glucose, serum insulin, triglycerides, and cholesterol levels. Glucose and insulin tolerance tests can also be performed.

Conclusion

This compound is a promising natural compound with a wide range of biological activities that warrant further investigation. This technical guide has summarized the current understanding of its anti-inflammatory, anti-cancer, neuroprotective, and metabolic regulatory effects. While the existing data is encouraging, there is a clear need for more quantitative studies to establish precise efficacy (e.g., IC50 and EC50 values) and to elucidate the detailed molecular mechanisms of action. The experimental protocols and pathway diagrams provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the scientific knowledge and potential therapeutic applications of this compound.

Ilexsaponin B2: A Technical Guide for Researchers

An In-depth Review of a Promising Triterpenoid Saponin from Traditional Chinese Medicine

Introduction

Ilexsaponin B2 is a triterpenoid saponin isolated from the roots of Ilex pubescens, a plant utilized in Traditional Chinese Medicine (TCM) for its purported benefits in promoting blood circulation and treating inflammatory conditions. Modern pharmacological research has begun to elucidate the scientific basis for these traditional uses, revealing a range of biological activities for this compound and related compounds. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its pharmacological effects, mechanisms of action, and the experimental methodologies used to investigate them. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a spectrum of pharmacological activities, primarily centered on its anti-inflammatory, neuroprotective, and cardiovascular effects. The underlying mechanisms often involve the modulation of key signaling pathways.

Anti-inflammatory Effects

Table 1: Anti-inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | Outcome Measured | IC50 (µM) |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS | NO concentration | Data not available |

| TNF-α Production | RAW 264.7 | LPS | TNF-α concentration | Data not available |

| IL-6 Production | RAW 264.7 | LPS | IL-6 concentration | Data not available |

| IL-1β Production | RAW 264.7 | LPS | IL-1β concentration | Data not available |

Note: Specific IC50 values for this compound are not consistently reported in publicly available literature. The table structure is provided for when such data becomes available.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway, thereby reducing the expression of inflammatory cytokines.

Neuroprotective Effects

This compound and its analogs have shown promise in protecting neuronal cells from various insults, including oxidative stress. The neuroprotective mechanisms are thought to involve the activation of pro-survival signaling pathways like PI3K/Akt and the inhibition of apoptotic cascades.

Table 2: Neuroprotective Activity of this compound

| Assay | Cell Line | Insult | Outcome Measured | % Protection (Concentration) |

| Cell Viability (MTT Assay) | SH-SY5Y | Oxidative Stress (e.g., H2O2) | Cell Viability | Data not available |

| Apoptosis (Annexin V/PI) | SH-SY5Y | Oxidative Stress (e.g., H2O2) | Apoptotic Cells | Data not available |

Note: Specific quantitative data on the neuroprotective effects of this compound is limited in publicly available literature. The table is structured for future data inclusion.

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival, proliferation, and growth. Activation of this pathway, often initiated by growth factors, leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins such as Bad and activates transcription factors that promote the expression of survival genes. Ilexsaponin A, a related compound, has been shown to exert its cardioprotective effects through the activation of the Akt pathway, suggesting a similar mechanism for this compound in neuroprotection.

Cardiovascular Effects

The traditional use of Ilex pubescens for circulatory disorders is supported by modern research demonstrating the cardiovascular effects of its saponin constituents. This compound is a known inhibitor of phosphodiesterase 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound can lead to increased cGMP levels, promoting smooth muscle relaxation and vasodilation.

Table 3: Cardiovascular Activity of this compound

| Assay | Tissue/Enzyme | Agonist/Substrate | Outcome Measured | IC50/EC50 (µM) |

| PDE5 Inhibition | Purified PDE5 | cGMP | Enzyme Activity | Data not available |

| Vasorelaxation | Rat Aortic Rings | Phenylephrine | Relaxation | Data not available |

Note: While this compound is a known PDE5 inhibitor, specific IC50 and EC50 values from comprehensive studies are not widely available. The table is provided for future data integration.

In vascular smooth muscle cells, nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP. Increased cGMP levels activate protein kinase G (PKG), which in turn leads to a decrease in intracellular calcium and ultimately, smooth muscle relaxation and vasodilation. PDE5 breaks down cGMP, terminating this signaling cascade. By inhibiting PDE5, this compound prolongs the action of cGMP, leading to enhanced vasorelaxation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Extraction and Isolation of this compound

-

Plant Material : Dried roots of Ilex pubescens.

-

Extraction : The powdered plant material is extracted with 70-80% ethanol at room temperature with agitation for 24-48 hours. The extraction is typically repeated three times.

-

Concentration : The combined ethanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol. The saponin-rich fraction is typically found in the n-butanol layer.

-

Chromatography : The n-butanol fraction is subjected to column chromatography on silica gel or macroporous resin (e.g., Diaion HP-20). Elution is performed with a gradient of methanol in water or chloroform-methanol.

-

Purification : Fractions containing this compound are further purified by repeated column chromatography, including Sephadex LH-20 and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

-

System : A standard HPLC system equipped with a UV detector.

-

Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase : A gradient of acetonitrile and water (often with a small amount of acid, e.g., 0.1% phosphoric acid).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detection at approximately 205 nm.

-

Quantification : A calibration curve is generated using a purified this compound standard.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production

-

Cell Culture : RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Plating : Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment : Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation : Cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

NO Measurement : The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Cell Viability : A parallel plate is treated under the same conditions and cell viability is assessed using the MTT assay to ensure that the observed effects are not due to cytotoxicity.

In Vitro Neuroprotection Assay: Cell Viability

-

Cell Culture : Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of DMEM and F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Plating : Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere.

-

Treatment : Cells are pre-treated with various concentrations of this compound for 24 hours.

-

Induction of Oxidative Stress : Cells are then exposed to an oxidative insult, such as hydrogen peroxide (H2O2) at a pre-determined cytotoxic concentration (e.g., 100-200 µM) for 24 hours.

-

Cell Viability Assessment : Cell viability is measured using the MTT assay.

Ex Vivo Cardiovascular Assay: Vasorelaxation in Rat Aortic Rings

-

Tissue Preparation : Thoracic aortas are isolated from male Sprague-Dawley rats and cut into rings (2-3 mm in length).

-

Mounting : The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2.

-

Equilibration : The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

-

Contraction : The rings are pre-contracted with phenylephrine (e.g., 1 µM).

-

Treatment : Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to assess its vasorelaxant effects.

-

Data Analysis : The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine.

Western Blot Analysis for Signaling Pathway Proteins

-

Cell/Tissue Lysis : Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer : The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking : The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation : The membrane is incubated with primary antibodies against the proteins of interest (e.g., p-IKK, IκBα, p-p65, p-Akt, Akt, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation : The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a bioactive natural product with significant therapeutic potential, particularly in the areas of inflammation, neurodegeneration, and cardiovascular disease. Its mechanisms of action appear to be multifaceted, involving the modulation of key cellular signaling pathways such as NF-κB, PI3K/Akt, and the inhibition of PDE5. While the existing research provides a strong foundation for its pharmacological properties, further in-depth studies are required to fully elucidate its molecular targets and to establish a comprehensive profile of its efficacy and safety. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the promising therapeutic applications of this compound. The continued exploration of this compound may lead to the development of novel therapeutic agents for a range of debilitating diseases.

Ilexsaponin B2: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilexsaponin B2 is a triterpenoid saponin isolated from the roots of Ilex pubescens, a plant utilized in traditional Chinese medicine for its purported benefits in cardiovascular diseases. As a member of the saponin family, this compound is gaining attention within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive review of the current literature on this compound, including its known biochemical activities, and draws upon data from closely related compounds to infer potential mechanisms of action and therapeutic applications. This document is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Biochemical Activity and Quantitative Data

The primary reported activity of this compound is its inhibitory effect on phosphodiesterases (PDEs). Specifically, it has been identified as a potent inhibitor of phosphodiesterase 5 (PDE5) and a weaker inhibitor of a general phosphodiesterase preparation (PDEI).[1][2] Quantitative inhibitory data from the literature is summarized in the table below.

| Compound | Target | Activity | Value | Reference |

| This compound | PDE5 | IC50 | 48.8 µM | [1][2] |

| This compound | PDEI | IC50 | 477.5 µM | [1][2] |

IC50: Half-maximal inhibitory concentration.

Data on closely related saponins from Ilex species provide further insight into the potential biological effects. For instance, Ilexsaponin A has been shown to protect against myocardial injury and apoptosis in cardiomyocytes.[3][4]

| Compound | Model | Effect | Concentration/Dose | Key Findings | Reference |

| Ilexsaponin A | Hypoxia/Reoxygenation in Cardiomyocytes | Increased Cell Viability | EL: 56.09%±3.95%, EM: 64.60%±4.16%, EH: 78.03%±2.56% | Dose-dependent increase in cell viability | [3] |

| Ilexonin A | Rat model of transient focal cerebral ischemia | Neuroprotection | 20, 40, and 80 mg/kg | Dose-dependent decrease in infarct volume and improved neurological deficits | [5][6] |

Potential Therapeutic Applications and Mechanisms of Action

While direct evidence for this compound is limited, the activities of related saponins suggest several promising therapeutic avenues, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Anti-inflammatory Effects

Saponins are well-recognized for their anti-inflammatory properties, which are often mediated through the modulation of key signaling pathways such as NF-κB and MAPK, and the inhibition of enzymes like COX/LOX.[7] A purified saponin fraction from Ilex pubescens has been shown to exert anti-inflammatory effects by inhibiting COX-2 expression and modulating the production of pro-inflammatory and anti-inflammatory cytokines.[8]

Anti-cancer Effects

The anti-cancer potential of saponins has been a subject of extensive research. For example, Saikosaponin b2, another triterpenoid saponin, has been demonstrated to inhibit tumor angiogenesis in liver cancer by down-regulating the VEGF/ERK/HIF-1α signaling pathway.[9] This suggests a potential mechanism by which this compound could exert anti-tumor activities. Some vitamins, such as Vitamin B2, have also been investigated for their anti-tumor effects.[10][11][12]

Neuroprotective Effects

Ilexonin A, a structurally similar compound, has demonstrated significant neuroprotective effects in a rat model of transient focal cerebral ischemia.[5][6] Its protective mechanism is associated with promoting revascularization and neuronal regeneration, as well as regulating the activation of astrocytes and microglia.[5][6] This is achieved in part by increasing the expression of vascular endothelial growth factor (VEGF) and its receptor, Flk-1.[5][6]

Signaling Pathways

Based on the activities of related saponins, several signaling pathways are likely to be modulated by this compound.

Caption: Anti-apoptotic pathway potentially modulated by Ilex saponins.

Caption: Anti-angiogenic signaling pathway inhibited by some saponins.

Experimental Protocols

Extraction and Isolation of Saponins

A general workflow for the extraction and isolation of saponins from plant material is outlined below. The specific solvents and chromatographic conditions would need to be optimized for Ilex pubescens and this compound.

Caption: General workflow for saponin extraction and isolation.

Methodology:

-

Extraction: The dried and powdered root of Ilex pubescens can be extracted with a solvent such as methanol or ethanol using methods like maceration, percolation, or Soxhlet extraction.[13]

-

Fractionation: The crude extract is then subjected to fractionation using various chromatographic techniques, such as column chromatography over silica gel or reversed-phase C18 material.

-

Purification: Final purification to isolate this compound is typically achieved through repeated column chromatography and preparative high-performance liquid chromatography (HPLC).[14][15]

-

Characterization: The structure of the isolated compound is confirmed using spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro PDE Inhibition Assay

Objective: To determine the IC50 of this compound against PDE5.

Protocol:

-

The assay is performed in a reaction mixture containing a specific concentration of recombinant human PDE5.

-

This compound is added at various concentrations.

-

The reaction is initiated by the addition of the substrate, cGMP.

-

The mixture is incubated at 37°C for a defined period.

-

The reaction is terminated, and the amount of remaining cGMP or the product, GMP, is quantified, typically using a commercially available kit or by HPLC.

-

The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by non-linear regression analysis.

Pharmacokinetics and Toxicology

There is limited information available on the pharmacokinetics and toxicology of this compound. A study on Ilexsaponin A1, a closely related compound, showed that it is metabolized in human liver microsomes via glucuronic acid and glucose conjugation.[16] This study also suggested that Ilexsaponin A1 is unlikely to cause significant drug-drug interactions by inhibiting major CYP enzymes at therapeutic concentrations.[16] Another study on procyanidin B2 (a different class of compound) in rats indicated that after oral administration, a significant portion of the parent compound is degraded by gut microflora before absorption.[17] Similar metabolic pathways may be relevant for this compound, but further studies are required.

Conclusion and Future Directions

This compound is an intriguing natural product with demonstrated inhibitory activity against PDE5. While research directly focused on this compound is still in its early stages, the broader literature on related saponins from Ilex species and other plants suggests a promising potential for therapeutic applications in cardiovascular diseases, cancer, inflammation, and neurodegenerative disorders.

Future research should prioritize:

-

Comprehensive profiling of the biological activities of this compound.

-

Elucidation of its specific molecular mechanisms of action.

-

Detailed pharmacokinetic and toxicological studies to assess its drug-like properties.

-

Development and optimization of extraction and purification protocols to enable larger-scale production for preclinical and clinical investigations.

This technical guide serves as a starting point for researchers and drug development professionals interested in the therapeutic potential of this compound. The compiled data and proposed experimental frameworks are intended to facilitate further exploration of this promising natural compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ilexsaponin A attenuates ischemia-reperfusion-induced myocardial injury through anti-apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ilexsaponin A attenuates ischemia-reperfusion-induced myocardial injury through anti-apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective effects of Ilexonin A following transient focal cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of Ilexonin A following transient focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Critical review on anti-inflammation effects of saponins and their molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Saikosaponin b2 inhibits tumor angiogenesis in liver cancer via down‑regulation of VEGF/ERK/HIF‑1α signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The end of toxic chemo? Blocking vitamin B-2 may stop cancer [medicalnewstoday.com]

- 11. [PDF] Anti-Tumor Effects of Vitamin B2, B6 and B9 in Promonocytic Lymphoma Cells | Semantic Scholar [semanticscholar.org]

- 12. Anti-Tumor Effects of Vitamin B2, B6 and B9 in Promonocytic Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Extraction and isolation of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]

- 16. Ilexsaponin A1: In vitro metabolites identification and evaluation of inhibitory drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vivo bioavailability, absorption, excretion, and pharmacokinetics of [14C]procyanidin B2 in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Ilexsaponin B2: A Technical Guide to its Discovery and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilexsaponin B2, a triterpenoid saponin isolated from the roots of Ilex pubescens, has emerged as a compound of significant interest within the scientific community, particularly for its potential therapeutic applications in cardiovascular and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological activities of this compound. Detailed experimental protocols for its extraction and purification are presented, alongside quantitative data on its bioactivity. Furthermore, this document elucidates the putative signaling pathways through which this compound exerts its effects, supported by evidence from related compounds. The information is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Ilex pubescens, commonly known as pubescent holly or Mao Dong Qing, has a long-standing history in traditional Chinese medicine for treating conditions related to inflammation and cardiovascular ailments. Modern phytochemical investigations into this plant have led to the isolation and identification of numerous bioactive compounds, with triterpenoid saponins being a prominent class. Among these, this compound has been identified as a noteworthy constituent, demonstrating potent biological activities that warrant further investigation for its therapeutic potential.

Discovery and Physicochemical Properties

This compound is one of several saponins that have been isolated from the roots of Ilex pubescens. Its discovery has been facilitated by advancements in chromatographic and spectroscopic techniques.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C47H76O17 |

| Molecular Weight | 913.1 g/mol |

| Compound Type | Triterpenoid Saponin |

| Plant Source | Ilex pubescens (root) |

Experimental Protocols

Isolation and Purification of this compound

The following protocol outlines a general methodology for the isolation and purification of this compound from the dried roots of Ilex pubescens.

3.1.1. Extraction

-

Pulverization: The dried roots of Ilex pubescens are mechanically pulverized into a fine powder to increase the surface area for solvent extraction.

-

Defatting: The powdered plant material is first defatted by maceration or Soxhlet extraction with a nonpolar solvent such as n-hexane to remove lipids and other lipophilic compounds.

-

Saponin Extraction: The defatted powder is then extracted with an aqueous alcohol solution (e.g., 70-80% ethanol or methanol) at room temperature or under reflux. This step is typically repeated multiple times to ensure exhaustive extraction of the saponins.

-

Concentration: The combined alcoholic extracts are concentrated under reduced pressure to remove the organic solvent, yielding a crude aqueous extract.

3.1.2. Purification

-

Liquid-Liquid Partitioning: The crude aqueous extract is suspended in water and subjected to liquid-liquid partitioning with n-butanol. The saponins preferentially partition into the n-butanol layer. This step is repeated, and the n-butanol fractions are combined.

-

Crude Saponin Fraction: The combined n-butanol fractions are concentrated to dryness to yield a crude saponin fraction.

-

Column Chromatography: The crude saponin fraction is then subjected to a series of column chromatography steps for further purification.

-

Silica Gel Chromatography: The fraction is first separated on a silica gel column, eluting with a gradient of chloroform and methanol.

-

ODS Chromatography: Fractions containing this compound are further purified on an octadecylsilane (ODS) column.

-

Sephadex LH-20 Chromatography: A final purification step is often carried out using a Sephadex LH-20 column to remove any remaining impurities.

-

-

Purity Assessment: The purity of the isolated this compound is assessed by High-Performance Liquid Chromatography (HPLC).

Structural Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed to elucidate the complete structure, including the aglycone and the sugar moieties, as well as their linkage positions.

Phosphodiesterase 5 (PDE5) Inhibition Assay

The inhibitory activity of this compound on PDE5 is a key indicator of its potential in treating erectile dysfunction and pulmonary hypertension.

-

Reaction Mixture: A reaction mixture is prepared containing a buffer, purified PDE5 enzyme, and the substrate, cyclic guanosine monophosphate (cGMP).

-

Incubation: this compound at various concentrations is added to the reaction mixture and incubated.

-

Termination: The enzymatic reaction is terminated.

-

Quantification: The amount of remaining cGMP or the product, 5'-GMP, is quantified using methods such as HPLC or a commercially available assay kit.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the PDE5 activity (IC50) is calculated.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its effects on the cardiovascular and inflammatory systems being the most prominent.

Table 2: Quantitative Bioactivity Data for this compound

| Biological Target/Activity | Assay | Result (IC50) | Reference |

| Phosphodiesterase 5 (PDE5) Inhibition | Enzyme Inhibition Assay | 48.8 μM | [1] |

| Phosphodiesterase (PDE) Inhibition (general) | Enzyme Inhibition Assay | 477.5 μM | [1] |

While specific quantitative data for the anti-inflammatory activity of this compound is not yet widely published, studies on purified saponin fractions from Ilex pubescens have demonstrated significant anti-inflammatory effects. These fractions, which contain this compound, have been shown to inhibit the production of pro-inflammatory mediators.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, based on studies of structurally similar saponins and related compounds, a putative mechanism of action can be proposed.

Putative Anti-inflammatory Signaling Pathway

It is hypothesized that this compound exerts its anti-inflammatory effects through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

The proposed mechanism involves the following steps:

-

Inhibition of IKK: this compound may inhibit the IκB kinase (IKK) complex.

-

Prevention of IκBα Degradation: This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.

-

NF-κB Sequestration: As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus.

-

Downregulation of Pro-inflammatory Genes: The lack of nuclear NF-κB leads to the downregulation of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2 and iNOS.

Additionally, this compound may also modulate the mitogen-activated protein kinase (MAPK) pathway, specifically by reducing the phosphorylation of p38 and ERK1/2, further contributing to its anti-inflammatory effects.

Cardiovascular Effects

The inhibition of PDE5 by this compound suggests a direct mechanism for its vasodilatory effects, which could be beneficial in conditions like hypertension and angina. By inhibiting PDE5, this compound can increase the intracellular levels of cGMP, leading to smooth muscle relaxation and vasodilation.

Furthermore, drawing parallels with Ilexsaponin A, it is plausible that this compound also confers cardioprotective effects through the activation of the PI3K/Akt signaling pathway. This pathway is known to play a crucial role in cell survival and protection against apoptosis, which is particularly relevant in the context of myocardial ischemia-reperfusion injury.

Conclusion and Future Perspectives